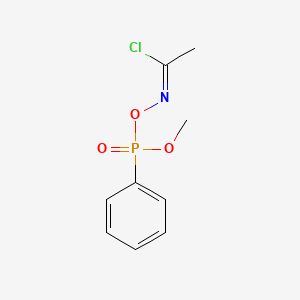
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- is a chemical compound with a complex structure that includes an ethanimidoyl chloride group and a methoxyphenylphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- typically involves the reaction of ethanimidoyl chloride with a methoxyphenylphosphinyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product. Safety measures are crucial during industrial production due to the reactive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethanimidoyl chloride: A simpler compound with similar reactivity but lacking the methoxyphenylphosphinyl group.
Methoxyphenylphosphinyl chloride: Another related compound with different reactivity due to the absence of the ethanimidoyl group.
Uniqueness
This detailed article provides a comprehensive overview of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
135289-97-3 |
|---|---|
Molecular Formula |
C9H11ClNO3P |
Molecular Weight |
247.61 g/mol |
IUPAC Name |
(1Z)-N-[methoxy(phenyl)phosphoryl]oxyethanimidoyl chloride |
InChI |
InChI=1S/C9H11ClNO3P/c1-8(10)11-14-15(12,13-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b11-8- |
InChI Key |
RDNLXXTVUADFSO-FLIBITNWSA-N |
Isomeric SMILES |
C/C(=N/OP(=O)(C1=CC=CC=C1)OC)/Cl |
Canonical SMILES |
CC(=NOP(=O)(C1=CC=CC=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


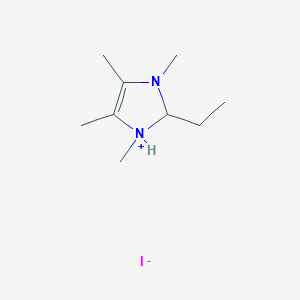

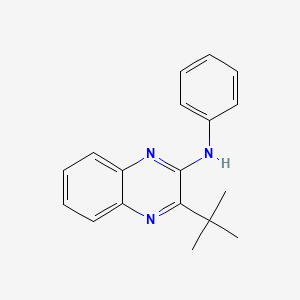

![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
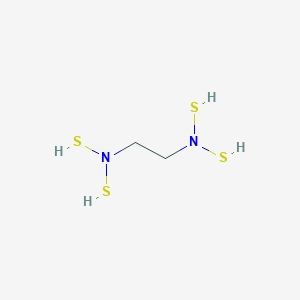


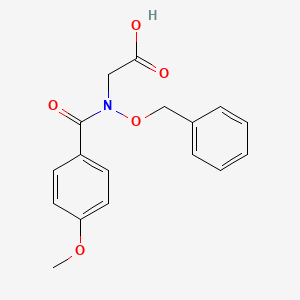

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)

